N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a small molecule compound designed as a potential inhibitor of falcipain-2 (FP-2), a cysteine protease enzyme found in the malaria parasite Plasmodium falciparum. FP-2 is essential for the parasite’s survival and is considered an attractive target for developing anti-malarial drugs .
Synthesis Analysis
The compound was identified through structure-based virtual screening and enzyme inhibition assays. It belongs to the class of 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide derivatives. The synthesis involves designing and preparing novel small molecules based on compound 1. These compounds were then evaluated for their inhibitory activity against FP-2 .
Molecular Structure Analysis
The molecular formula of this compound is C14H11N7O2S, with a molecular weight of 341.35 g/mol. The compound features a fused triazolopyrimidine-thienopyrimidine ring system.
Chemical Reactions Analysis
The compound’s inhibitory effect against FP-2 was evaluated, with IC50 values ranging from 1.46 to 11.38 μM. Compound 2a exhibited approximately twice the inhibitory activity compared to the prototype compound 1 .
Physical And Chemical Properties Analysis
- Safety : The compound is not intended for human or veterinary use and is for research purposes only.
Wissenschaftliche Forschungsanwendungen
Synthesis of Thienopyrimidine Derivatives
- Bhuiyan et al. (2006) described the synthesis of thieno[3,2-e]imidazo[1,2-c]pyrimidine and [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives through reactions involving heteroaromatic o-aminonitrile. Some of these derivatives exhibited pronounced antimicrobial activity, highlighting their potential as antimicrobial agents (Bhuiyan et al., 2006).
Anomalous Cyclization to Triazolopyrimidine Derivatives
- Erkin and Krutikov (2007) investigated structural modifications of some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate, leading to the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives through anomalous cyclization. This process highlights a unique pathway in the synthesis of such compounds (Erkin & Krutikov, 2007).
Heterocondensation for Triazolopyrimidines Synthesis
- The work by Wamhoff et al. (1993) focused on the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles, revealing the versatility of these compounds in chemical synthesis and the potential for developing new pharmaceuticals (Wamhoff, Kroth, & Strauch, 1993).
Preparation of Thieno[2,3-e][1,2,4]Triazolopyrimidin-5(4H)-ones
- Davoodnia et al. (2008) described the preparation of new pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through a multi-step synthesis involving ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, showcasing the compound's applicability in heterocyclic chemistry (Davoodnia et al., 2008).
Anticancer and Anti-5-lipoxygenase Agents
- Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of triazolopyrimidine derivatives in medical research (Rahmouni et al., 2016).
Antitumor Activity through Dimroth Rearrangement
- Lauria et al. (2013) explored an unusual Dimroth rearrangement in the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity, indicating the compound's significance in developing anticancer therapies (Lauria et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S/c22-11(10-18-14-16-3-1-5-21(14)19-10)15-4-6-20-8-17-12-9(13(20)23)2-7-24-12/h1-3,5,7-8H,4,6H2,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQMTAJNYTZCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.